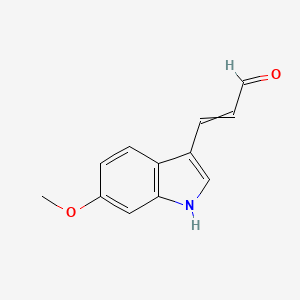
3-(6-methoxy-1H-indol-3-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methoxy-1H-indol-3-yl)prop-2-enal is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole ring substituted with a methoxy group at the 6th position and an aldehyde group at the 2nd position of the prop-2-enal chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1H-indol-3-yl)prop-2-enal typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methoxy-1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(6-Methoxy-1H-indol-3-yl)propanoic acid.
Reduction: 3-(6-Methoxy-1H-indol-3-yl)propan-2-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(6-Methoxy-1H-indol-3-yl)prop-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(6-methoxy-1H-indol-3-yl)prop-2-enal involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The specific pathways and targets depend on the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(2E)-3-(6-Methoxy-1H-indol-3-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group at the end of the prop-2-enoic chain.
Uniqueness
3-(6-Methoxy-1H-indol-3-yl)prop-2-enal is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
923293-05-4 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-(6-methoxy-1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C12H11NO2/c1-15-10-4-5-11-9(3-2-6-14)8-13-12(11)7-10/h2-8,13H,1H3 |
InChI-Schlüssel |
KZZVZNOYUBCSCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CN2)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)
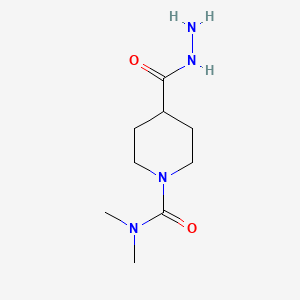
![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
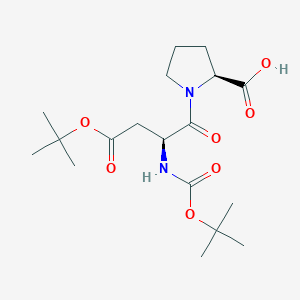
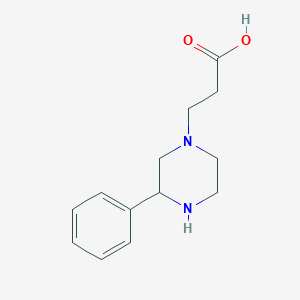

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
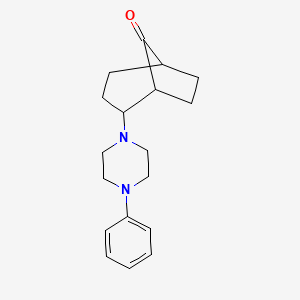
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)
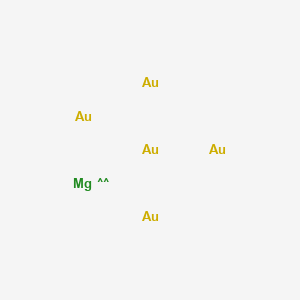

![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
